

# The Biological Versatility of 4-Ethyl-4-methylpiperidine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

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The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the design of novel therapeutic agents. Its conformational flexibility allows for optimal interactions with a wide array of biological targets. Within this broad class of compounds, derivatives of **4-ethyl-4-methylpiperidine** represent a specific and promising area of investigation, with potential applications spanning analgesia, neuroprotection, and cancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, with a focus on their interactions with opioid receptors, sigma-1 receptors, and acetylcholinesterase.

## Data Presentation: Biological Activities of 4,4-Disubstituted Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) data for a series of **4-ethyl-4-methylpiperidine** derivatives is not extensively available in the public domain, studies on structurally related 4,4-disubstituted piperidines provide valuable insights into their potential biological activities. The following tables summarize representative data for analgesic activity and receptor binding affinities of analogous compounds, highlighting the therapeutic potential of this structural class.

Table 1: Analgesic Activity of 4,4-Disubstituted Piperidine Analogs

Compound ID	R1 (N-substituent)	R2 (4-substituent)	R3 (4-substituent)	Analgesic Activity (Writhing Test, % Inhibition)	Reference
Analog 1	-CH <sub>3</sub>	-C <sub>2</sub> H <sub>5</sub>	-Phenyl	High	<a href="#">[1]</a>
Analog 2	-CH <sub>2</sub> CH <sub>2</sub> Ph	-C <sub>2</sub> H <sub>5</sub>	-Phenyl	Moderate	<a href="#">[1]</a>
Analog 3	-CH <sub>3</sub>	-CH <sub>3</sub>	-Phenyl	High	<a href="#">[1]</a>

Note: This table is illustrative and based on data for 4,4-disubstituted piperidines. Specific quantitative values for **4-ethyl-4-methylpiperidine** derivatives were not available in the cited literature.

Table 2: Opioid and Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

Compound Class	Target Receptor	Key Performance Metric	Result	Reference
4-Substituted Piperidines	$\mu$ -Opioid Receptor (MOR)	Binding Affinity (K <sub>i</sub> , nM)	0.29 - 29	<a href="#">[2]</a>
4-Substituted Piperidines	$\delta$ -Opioid Receptor (DOR)	Binding Affinity (K <sub>i</sub> , nM)	6.6 - 150	<a href="#">[2]</a>
4-(2-aminoethyl)piperidines	Sigma-1 ( $\sigma_1$ ) Receptor	Binding Affinity (K <sub>i</sub> , nM)	Varies with N-substituent	<a href="#">[3]</a>

Note: The presented data is for classes of piperidine derivatives and not specifically for **4-ethyl-4-methylpiperidine** derivatives, for which specific binding affinity data is not readily available in the literature.

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

Compound Class	Key Performance Metric	Result	Reference
1-Benzyl-4-substituted piperidines	IC <sub>50</sub> (nM)	As low as 5.7	<a href="#">[4]</a>
Piperidine Alkaloid Analogs	IC <sub>50</sub> (μM)	7.32 - 15.1	<a href="#">[5]</a>

Note: This table provides examples of the acetylcholinesterase inhibitory potential of different classes of piperidine derivatives.

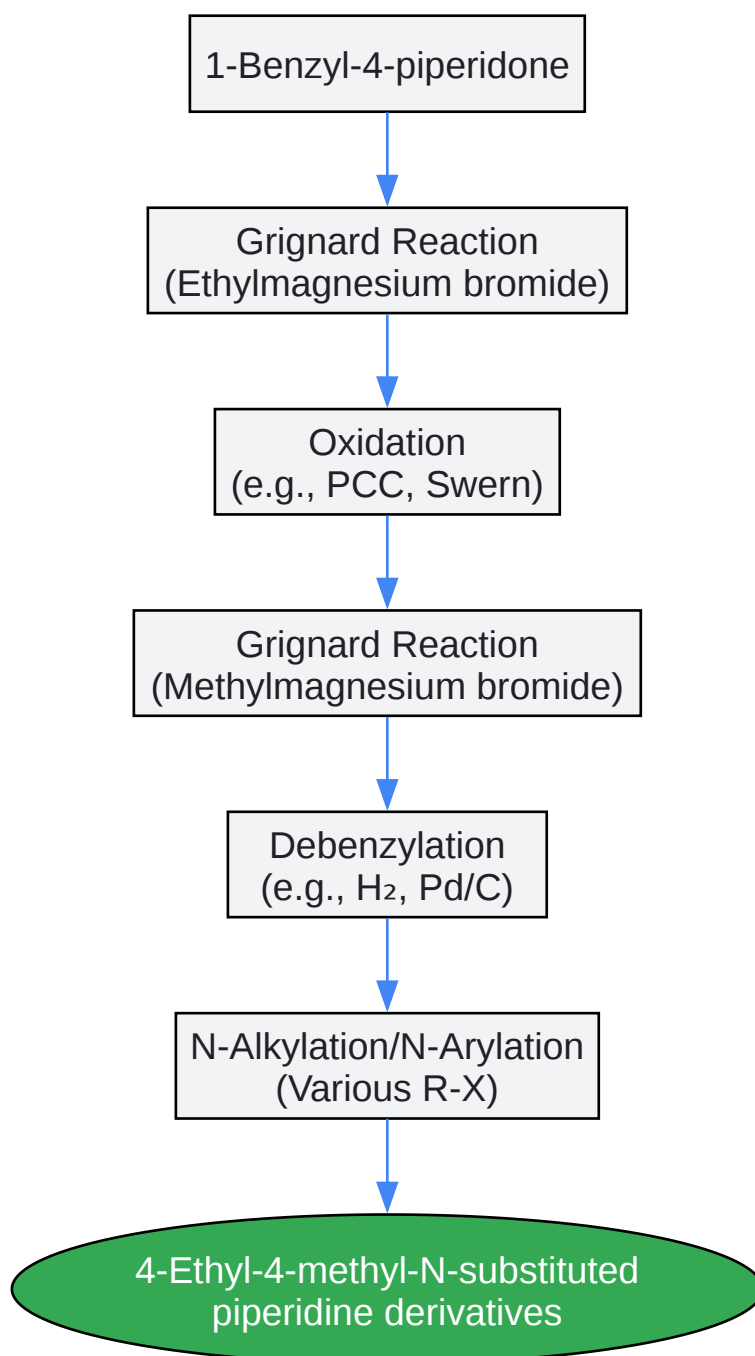
## Experimental Protocols

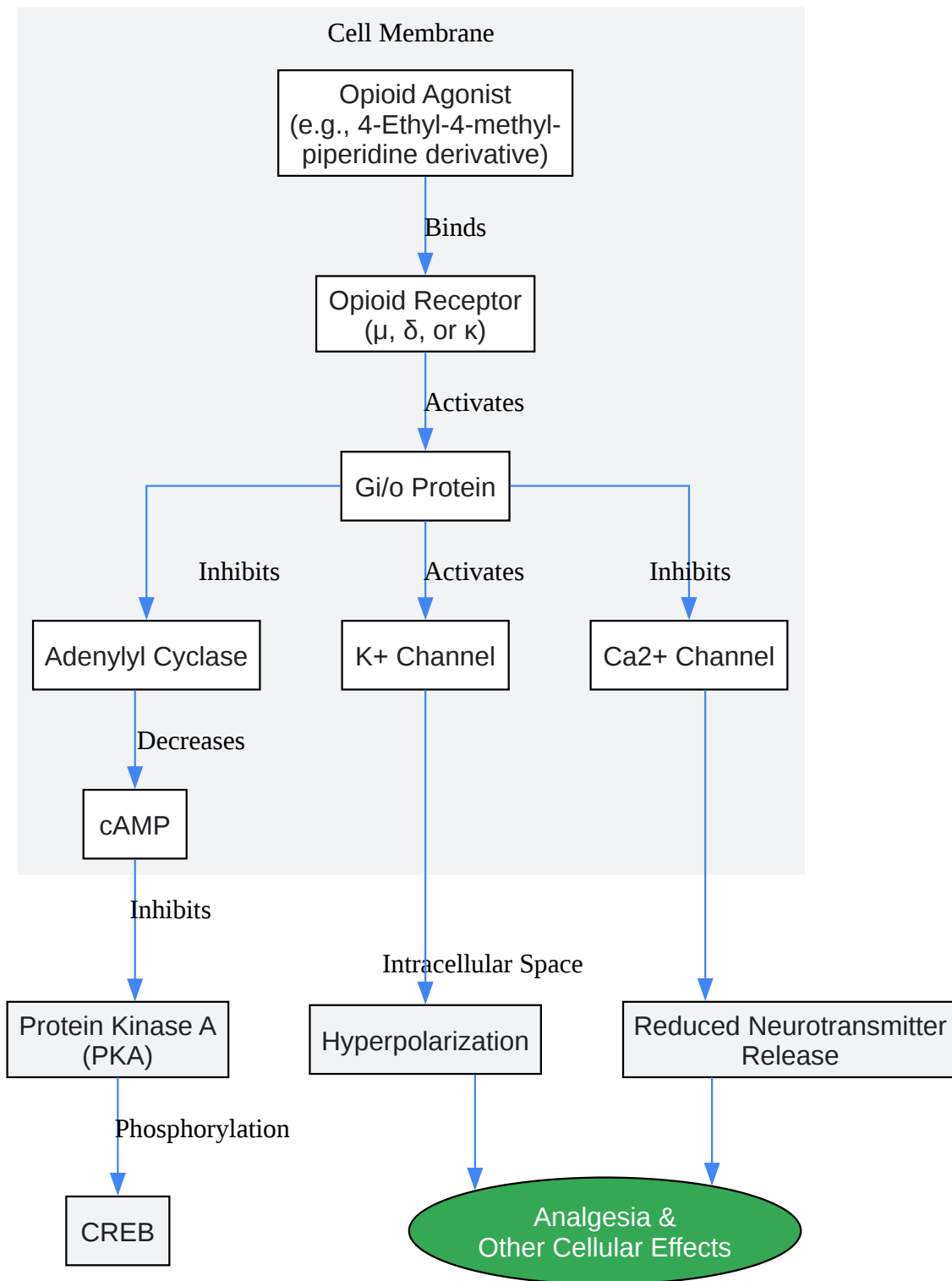
Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. This section provides protocols for the synthesis of the **4-ethyl-4-methylpiperidine** core and for key biological assays.

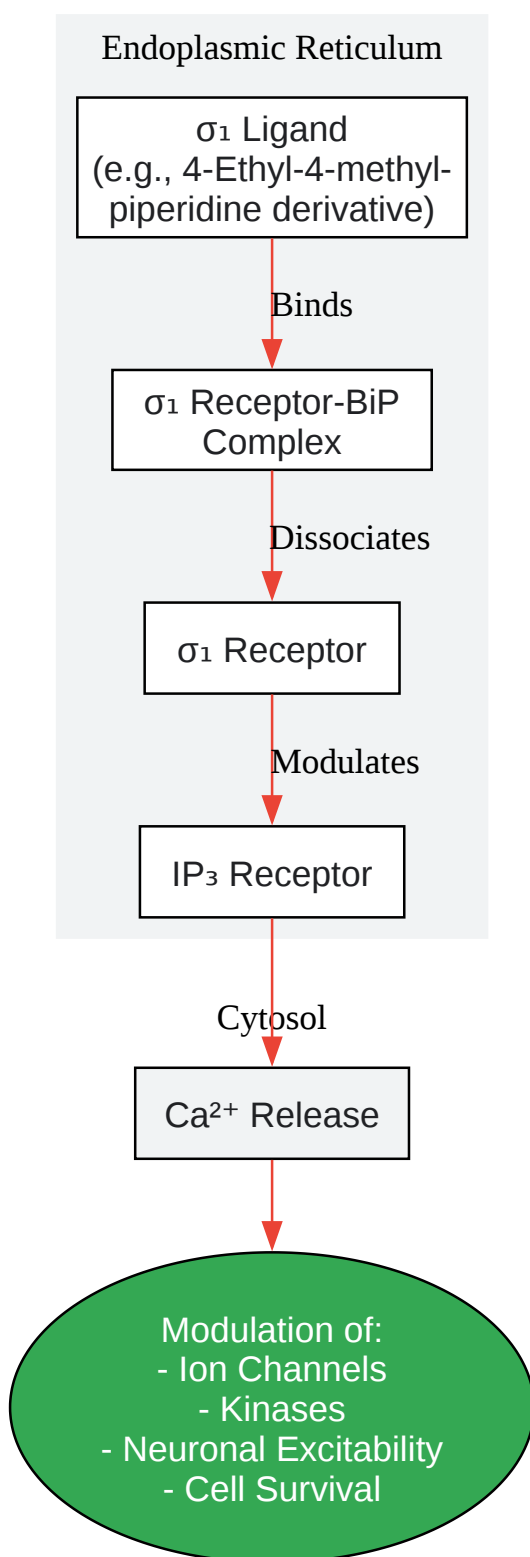
### Synthesis of 4-Ethyl-4-methylpiperidine Derivatives

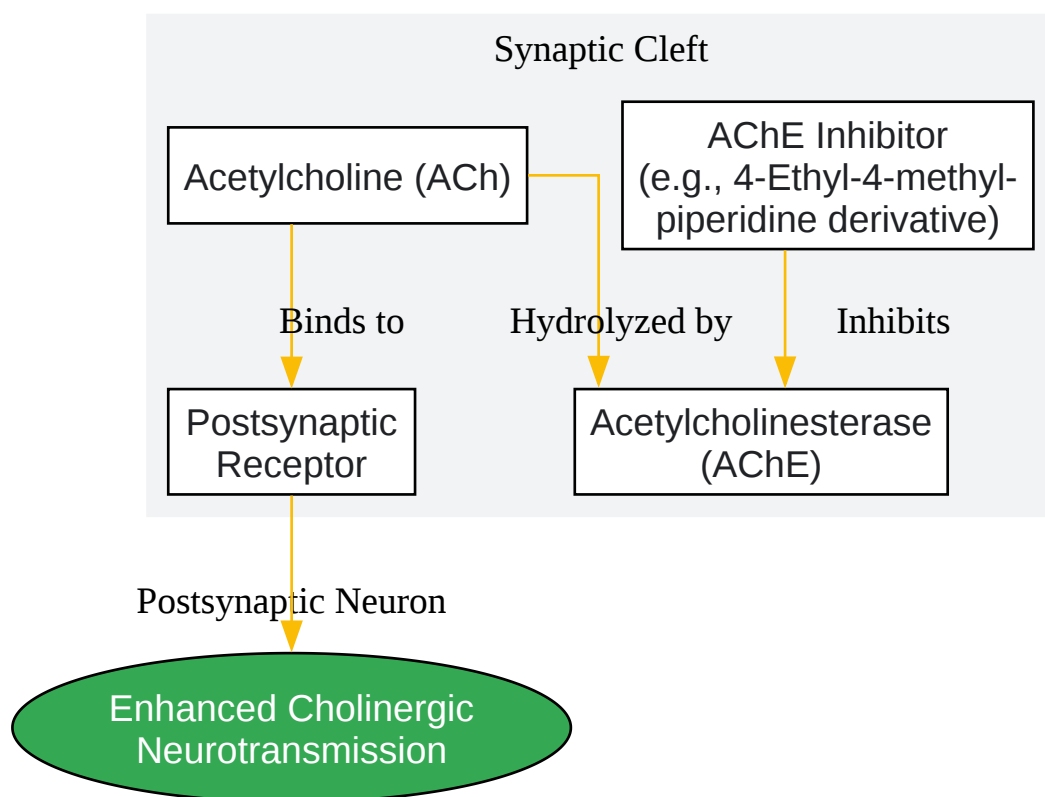
A general and adaptable method for the synthesis of 4,4-disubstituted piperidines involves a multi-step process starting from a suitable piperidone precursor.

General Synthetic Workflow:









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